![molecular formula C22H19NO2 B5596492 N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B5596492.png)
N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of xanthene derivatives involves complex organic reactions, including nucleophilic substitution and polycondensation processes. For example, a study by Guo et al. (2015) describes the preparation of new aromatic polyamides containing xanthene units through nucleophilic substitution reactions followed by alkaline hydrolysis and polycondensation with various aromatic diamines (Guo et al., 2015). These methodologies highlight the intricate steps involved in synthesizing xanthene-based compounds, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide.
Molecular Structure Analysis
The molecular structure of xanthene derivatives, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide, is characterized by X-ray crystallography and molecular modeling techniques. For instance, Blackburn et al. (1996) provide insights into the crystal structure of xanthene-9-carboxylic acid, revealing details about hydrogen bonding and the dihedral angles of the xanthene core (Blackburn et al., 1996). These studies contribute to understanding the three-dimensional arrangement and electronic configuration of xanthene derivatives.
Chemical Reactions and Properties
Xanthene derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other chemical entities. Research by Prashad et al. (2004) on the homologation of xanthydrols using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents showcases the chemical versatility of xanthene compounds (Prashad et al., 2004). These reactions are critical for extending the functional groups and enhancing the properties of xanthene-based materials.
Physical Properties Analysis
The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are of significant interest. For instance, the study by Guo et al. (2015) demonstrates that polyamides containing xanthene units exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside excellent solubility in polar aprotic solvents (Guo et al., 2015). These properties make them suitable for various applications, including the production of optically transparent and mechanically robust materials.
Chemical Properties Analysis
The chemical properties of xanthene derivatives, such as reactivity, photophysical behavior, and electrochemical characteristics, are explored through synthetic and analytical techniques. For instance, the synthesis and characterization of homodinuclear lanthanide xanthene-9-carboxylates by Shyni et al. (2007) reveal information about the coordination chemistry and photophysical properties of these compounds (Shyni et al., 2007). Such studies are instrumental in understanding the chemical behavior and potential applications of xanthene derivatives in fields like materials science and photonic devices.
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology. This would likely involve further studies on its synthesis, properties, and interactions with various biological targets .
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-8-7-11-18(15(14)2)23-22(24)21-16-9-3-5-12-19(16)25-20-13-6-4-10-17(20)21/h3-13,21H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKQGXOYAKMUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.